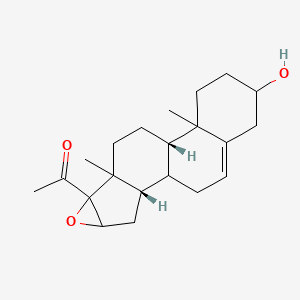
(R)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride is a boronic ester derivative that has gained attention in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride typically involves the reaction of ®-1-pentanamine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the boronic ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group may yield boronic acids, while reduction of the amine group may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride is used as a building block for the synthesis of complex organic molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, this compound may be used as a precursor for the synthesis of boron-containing biomolecules. These biomolecules can be studied for their potential biological activities and interactions with biological targets.
Medicine
In medicine, boronic ester derivatives are explored for their potential therapeutic applications. They may be investigated for their ability to inhibit specific enzymes or modulate biological pathways.
Industry
In the industrial sector, ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in chemical biology and medicinal chemistry. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-1-amine hydrochloride
- ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine hydrochloride lies in its specific chain length and stereochemistry. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or stereochemistry.
Eigenschaften
Molekularformel |
C11H25BClNO2 |
|---|---|
Molekulargewicht |
249.59 g/mol |
IUPAC-Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H24BNO2.ClH/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12;/h9H,6-8,13H2,1-5H3;1H |
InChI-Schlüssel |
GRRNQRHYZSUYPW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![potassium;[(E)-[10-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyldecylidene]amino] sulfate](/img/structure/B13410286.png)
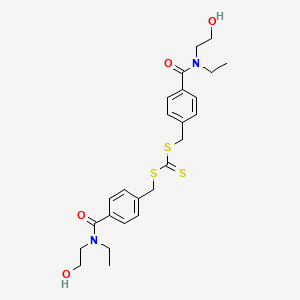


![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
![tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate](/img/structure/B13410323.png)
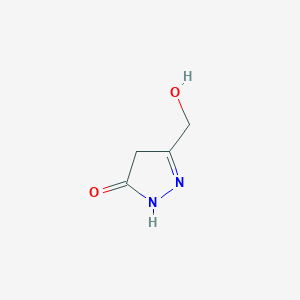

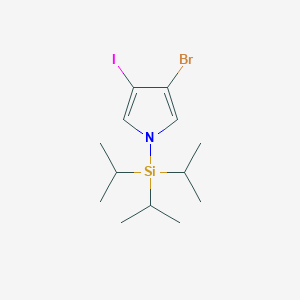
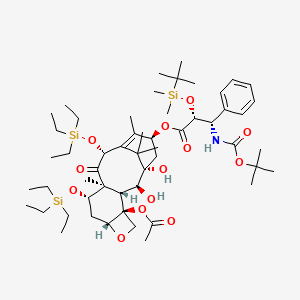
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)
